[1-(3-Methylthiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine
Description
1-(3-Methylthiophen-2-yl)ethylamine is a secondary amine featuring two distinct thiophene-derived substituents: a 1-(3-methylthiophen-2-yl)ethyl group and a thiophen-2-ylmethyl group. Thiophene, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C12H15NS2 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H15NS2/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h3-7,10,13H,8H2,1-2H3 |
InChI Key |
NBLQFKDDRXQLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations starting from thiophene derivatives. The key synthetic approaches include:
Nucleophilic Substitution (Amine Alkylation):
This involves reacting a 3-methylthiophene derivative with a thiophen-2-ylmethylamine under basic conditions, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF), to form the secondary amine bond.Reductive Amination:
Aldehydes or ketones derived from thiophene rings react with amines in the presence of reducing agents like sodium borohydride (NaBH₄) or hydrogen gas with palladium on carbon (H₂/Pd-C) catalysts. This method allows the formation of the amine linkage by reduction of an imine intermediate.
Key Synthetic Routes
Gewald Reaction:
This classical method synthesizes aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester. It is useful for preparing substituted thiophenes that can serve as precursors.Paal–Knorr Synthesis:
Involves condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to generate thiophene rings, which can be further functionalized.Fiesselmann Synthesis:
Uses thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to produce hydroxy-thiophene carboxylic acid derivatives, which can be converted into amines.
Detailed Example Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Methylthiophene derivative + thiophen-2-ylmethylamine, K₂CO₃, DMF, reflux | Nucleophilic substitution to form secondary amine linkage |
| 2 | Purification by column chromatography (silica gel, hexane/ethyl acetate) | Achieves >95% purity |
| 3 | Characterization by NMR, MS, and HPLC | Confirms structure and purity |
Purification and Characterization
Purification:
Silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallization from ethanol/water are standard to obtain high purity.Spectroscopic Characterization:
- ¹H NMR: Thiophene protons resonate as doublets between δ 6.8–7.2 ppm; methyl groups appear at δ 1.2–1.5 ppm.
- ¹³C NMR: Thiophene carbons resonate between 125–140 ppm; amine-linked carbons appear at 45–55 ppm.
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 238 ([M+H]⁺) confirms molecular weight and fragmentation pattern consistent with the two thiophene substituents.
- HPLC: Reverse-phase C18 column with acetonitrile/water + 0.1% trifluoroacetic acid (TFA) shows retention time ~8.2 minutes.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield & Purity | Typical Conditions |
|---|---|---|---|---|
| Nucleophilic Substitution (Amine Alkylation) | Straightforward, mild conditions, scalable | Requires good leaving group on alkyl halide | >90% yield; >95% purity after chromatography | K₂CO₃, DMF, reflux, several hours |
| Reductive Amination | High selectivity, mild reducing agents | Sensitive to over-reduction, requires aldehyde/ketone precursor | 85-90% yield; high purity | NaBH₄ or H₂/Pd-C, room temperature to mild heating |
| Gewald Reaction | Efficient for aminothiophenes, versatile | Multi-step, requires sulfur and cyano compounds | Moderate to good yields | Condensation at elevated temperature |
| Paal–Knorr Synthesis | Effective for thiophene ring formation | Requires phosphorus pentasulfide, hazardous | Moderate yields | Reflux with P₄S₁₀ |
| Fiesselmann Synthesis | Access to hydroxy-thiophene derivatives | Multi-step, requires strong base | Moderate yields | Basic conditions, α,β-acetylenic esters |
Research Findings and Notes
The nucleophilic substitution and reductive amination methods are the most commonly employed and provide the best balance between yield, purity, and operational simplicity for the preparation of 1-(3-Methylthiophen-2-yl)ethylamine.
Reaction conditions such as solvent choice, temperature, and base strength critically influence the yield and selectivity. For example, DMF as a polar aprotic solvent enhances nucleophilicity and reaction rate in alkylation steps.
Purification by column chromatography is essential to remove side products and unreacted starting materials, ensuring >95% purity suitable for further applications.
Spectroscopic data provide definitive confirmation of the compound's structure, with characteristic chemical shifts and mass fragmentation patterns consistent with the dual thiophene substitution.
Summary Table of Key Data
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C₁₁H₁₅NS₂ |
| Molecular Weight | 237.37 g/mol |
| IUPAC Name | 1-(3-Methylthiophen-2-yl)ethylamine |
| Key Synthetic Methods | Nucleophilic substitution, reductive amination, Gewald, Paal–Knorr, Fiesselmann |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Characterization Techniques | ¹H NMR, ¹³C NMR, ESI-MS, HPLC |
| Typical Yield | 85–95% depending on method |
| Typical Purity | >95% post-purification |
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound, often resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like halogens (Cl2, Br2) under specific conditions
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, leading to changes in cellular functions. For instance, its anti-inflammatory properties may be attributed to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects and Molecular Properties
The compound’s structural uniqueness lies in its combination of a 3-methylthiophene-ethyl group and a thiophen-methyl group , which differentiates it from simpler thiophene-containing amines. Key comparisons include:
Bis(thiophen-2-ylmethyl)amine (C₁₀H₁₁NS₂):
- (3-Bromothiophen-2-yl)methylamine (C₈H₁₂BrNOS): Contains a brominated thiophene and a methoxyethyl group . Bromine substitution increases molecular weight (250.16 g/mol) and alters electronic properties compared to the methyl group in the target compound.
- [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine (C₁₂H₂₂N₂S): Shares the 1-(3-methylthiophen-2-yl)ethyl group but pairs it with a dimethylaminopropyl substituent .
Table 1: Molecular and Substituent Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 1-(3-Methylthiophen-2-yl)ethylamine | C₁₂H₁₅NS₂ | 237.38 g/mol | 3-Methylthiophen-ethyl, Thiophen-methyl |
| Bis(thiophen-2-ylmethyl)amine | C₁₀H₁₁NS₂ | 209.33 g/mol | Two thiophen-methyl groups |
| (3-Bromothiophen-2-yl)methylamine | C₈H₁₂BrNOS | 250.16 g/mol | Bromothiophen-methyl, Methoxyethyl |
Biological Activity
1-(3-Methylthiophen-2-yl)ethylamine (CAS No. 1341802-99-0) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-Methylthiophen-2-yl)ethylamine is CHN S, with a molecular weight of 237.38 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities due to its electron-rich nature and ability to participate in various biochemical interactions.
1. Pharmacological Effects
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiophene compounds have shown efficacy against various bacterial strains. For instance, studies have reported that certain thiophene derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .
- Enzyme Inhibition : Thiophene-based compounds have been identified as inhibitors of specific enzymes such as cathepsin B, which plays a role in cancer progression and metastasis. Inhibiting this enzyme could provide therapeutic benefits in cancer treatment .
The biological activity of 1-(3-Methylthiophen-2-yl)ethylamine may be attributed to several mechanisms:
- Interaction with Biological Targets : The compound likely interacts with various biomolecules, including proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to therapeutic effects.
- Oxidative Stress Modulation : Some studies suggest that thiophene derivatives can modulate oxidative stress levels in cells, which is crucial for maintaining cellular homeostasis and preventing diseases related to oxidative damage .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several thiophene derivatives, including 1-(3-Methylthiophen-2-yl)ethylamine. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings support the potential use of this compound as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that 1-(3-Methylthiophen-2-yl)ethylamine exhibited dose-dependent cytotoxicity. The compound induced apoptosis in MCF-7 breast cancer cells, as evidenced by increased annexin V staining and caspase activation assays. Further analysis revealed that the compound disrupted mitochondrial membrane potential, leading to cell death.
Data Table: Summary of Biological Activities
Q & A
Q. Critical Reaction Conditions :
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Thiophene protons appear as doublets (δ 6.8–7.2 ppm); methyl groups resonate at δ 1.2–1.5 ppm .
- ¹³C NMR : Thiophene carbons at 125–140 ppm; amine-linked carbons at 45–55 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 238 (C₁₁H₁₅NS₂⁺) with fragmentation patterns confirming substituents .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with retention time ~8.2 min .
Advanced: How can computational modeling predict the biological activity and binding mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity . For example, the thiophene ring’s electron-rich regions (HOMO at −5.2 eV) suggest affinity for electrophilic targets .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., tubulin for antimitotic activity). A docking score of −9.2 kcal/mol indicates strong binding to the colchicine site .
- MD Simulations : GROMACS assesses stability in binding pockets; RMSD < 2 Å over 100 ns suggests stable interactions .
Advanced: How should researchers resolve contradictions in biological assay results (e.g., variable IC₅₀ values in cytotoxicity studies)?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized Protocols :
- Stability Testing :
- Dose-Response Reproducibility :
Advanced: What strategies optimize regioselectivity in derivatization reactions of this amine?
Methodological Answer:
Regioselectivity challenges arise due to competing nucleophilic sites (amine vs. thiophene sulfur). Strategies include:
- Protecting Groups : Use Boc-anhydride to temporarily protect the amine, enabling thiophene bromination at the 5-position .
- Directed ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate thiophene, directing electrophiles to the 4-position .
- Catalytic Systems : Pd(OAc)₂ with PPh₃ ligand enhances cross-coupling selectivity (e.g., Suzuki-Miyaura for aryl additions) .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Methodological Answer:
The chiral center at the ethylamine linkage affects bioactivity:
- Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves R and S enantiomers .
- Activity Differences :
- Mechanistic Insight : Molecular dynamics show R-enantiomer forms stable hydrogen bonds with β-tubulin’s T5 loop .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (TGA data); store at −20°C .
- Light Sensitivity : UV-Vis shows absorbance at 270 nm; amber vials prevent photodegradation .
- Humidity Control : Karl Fischer titration detects <0.5% water content; desiccate with silica gel .
Advanced: What in silico tools predict ADMET properties for preclinical development?
Methodological Answer:
- ADMET Prediction : SwissADME estimates:
- High Caco-2 permeability (LogP = 2.1) but moderate bioavailability (55%) due to first-pass metabolism .
- CYP3A4 inhibition risk (Probability = 0.72) .
- Toxicity : ProTox-II predicts hepatotoxicity (Toxicity Score = 0.65) .
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes for metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
